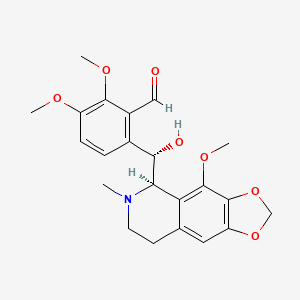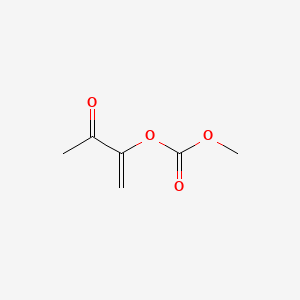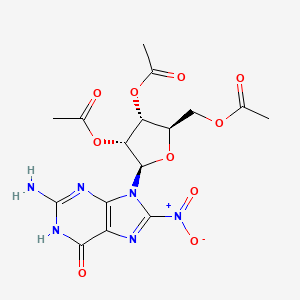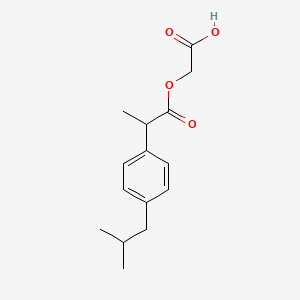
Tert-butyl (2R)-4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-butyl (2R)-4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate” likely refers to a compound that contains a tert-butyl ester group, a phenyl group, and a trifluoromethylsulfonyloxy group . The exact structure and properties would depend on the arrangement of these groups .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, tert-butyl esters are generally synthesized by reacting the corresponding carboxylic acid with tert-butanol in the presence of a strong acid . The trifluoromethylsulfonyloxy group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would include a tert-butyl ester group, a phenyl group, and a trifluoromethylsulfonyloxy group . The exact arrangement of these groups would determine the overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ester and trifluoromethylsulfonyloxy groups . Ester groups can undergo reactions such as hydrolysis and aminolysis, while trifluoromethylsulfonyloxy groups are often good leaving groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ester and trifluoromethylsulfonyloxy groups could impact its polarity, solubility, and reactivity .Applications De Recherche Scientifique
NMR Spectroscopy and Medicinal Chemistry
- Perfluorinated tert-butyl amino acids, related in structure to the tert-butyl compound , have been synthesized and incorporated into peptides. These compounds exhibit unique conformational preferences and are sensitively detected by 19F NMR, indicating their potential as probes in medicinal chemistry and NMR spectroscopy applications (Tressler & Zondlo, 2014).
Organic Synthesis
- Tert-butyl phenyl sulfoxide has been used as a traceless precatalyst for the generation of sulfenate anions, facilitating the coupling of benzyl halides to trans-stilbenes. This showcases the utility of tert-butyl-based compounds in catalysis and organic synthesis (Zhang et al., 2015).
- A method employing noncoordinating acid-base catalysts for the tert-butylation of alcohols and phenols has been reported, demonstrating the versatility of tert-butyl compounds in the modification of alcohols and phenols under mild conditions (Fandrick et al., 2021).
Materials Science
- Polyetherimides derived from tert-butyl phenylene oxide structures have been developed, featuring moderate-to-high thermal properties and excellent dielectric properties due to the hydrophobic tert-butyl groups. This research highlights the role of tert-butyl compounds in the design of materials with specific thermal and electrical properties (Chen et al., 2017).
Synthetic Organic Chemistry
- The use of tert-butyl phenylazocarboxylates in synthetic organic chemistry for nucleophilic substitutions and radical reactions demonstrates the versatility of tert-butyl groups in facilitating various types of chemical transformations. These compounds serve as building blocks for creating complex molecules through both nucleophilic and radical pathways (Jasch et al., 2012).
Mécanisme D'action
Target of Action
It’s known that tert-butyl esters find large applications in synthetic organic chemistry .
Mode of Action
The compound, also known as “®-alpha-[[(Trifluoromethyl)sulfonyl]oxy]-benzenebutanoic Acid tert-Butyl Ester”, is involved in the trifluoromethylation of carbon-centered radical intermediates . This process plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
The trifluoromethylation process, which this compound is involved in, is a part of radical chemistry .
Pharmacokinetics
The compound’s synthesis has been developed using flow microreactor systems, which suggests that it might have efficient, versatile, and sustainable properties .
Result of Action
The compound’s involvement in the trifluoromethylation process suggests that it could play a role in the synthesis of various pharmaceuticals, agrochemicals, and materials .
Action Environment
The use of flow microreactor systems in the compound’s synthesis suggests that the process is more efficient, versatile, and sustainable compared to the batch .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl (2R)-4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3O5S/c1-14(2,3)22-13(19)12(23-24(20,21)15(16,17)18)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGJVBLCTPMQMQ-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, [2-[(aminocarbonyl)hydroxyamino]ethyl]-, 1,1-dimethylethyl](/img/no-structure.png)

![4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid](/img/structure/B583209.png)
![4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid Methyl Ester](/img/structure/B583210.png)
![6,7-Dioxabicyclo[3.2.1]oct-2-ene-8-carboxylic acid](/img/structure/B583212.png)

![Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B583214.png)


![Calcium;(Z,3S,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B583220.png)
